molecular formula C15H15NO3S B5375330 (Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one

(Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B5375330
M. Wt: 289.4 g/mol
InChI Key: MINLXXYWBLJCBT-FPLPWBNLSA-N
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Description

(Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a thiophene ring and a dimethoxyaniline moiety

Preparation Methods

The synthesis of (Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the reaction of 3,4-dimethoxyaniline with a thiophene derivative under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

(Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

(Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one can be compared with other similar compounds such as:

    (Z)-3-(3,4-dimethoxyanilino)-1-furan-2-ylprop-2-en-1-one: This compound has a furan ring instead of a thiophene ring.

    (Z)-3-(3,4-dimethoxyanilino)-1-pyrrole-2-ylprop-2-en-1-one: This compound features a pyrrole ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-13-6-5-11(10-14(13)19-2)16-8-7-12(17)15-4-3-9-20-15/h3-10,16H,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINLXXYWBLJCBT-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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